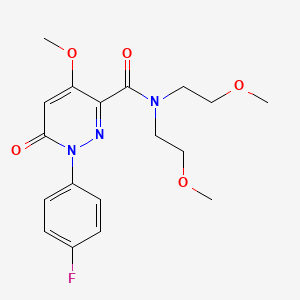

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of fluorine, methoxy, and carboxamide groups in its structure suggests that it may exhibit unique chemical and biological properties.

Métodos De Preparación

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, including the formation of the pyridazine ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl, methoxy, and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, as well as scaling up the process for large-scale production.

Análisis De Reacciones Químicas

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 85%

- OVCAR-8 : PGI of 82%

- NCI-H460 : PGI of 78%

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a series of tests against common pathogens, it exhibited notable effectiveness:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

These results indicate that it may serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 10 µM. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy against resistant strains of bacteria. The compound was tested against clinical isolates and demonstrated superior activity compared to standard antibiotics, suggesting its potential role in addressing antibiotic resistance.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

- 1-(4-chlorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 1-(4-bromophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 1-(4-methylphenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide These compounds share a similar pyridazine core but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.

Actividad Biológica

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a pyridazine core with substituents that enhance its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈F N₃O₄

- Molecular Weight : 307.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the pyridazine ring.

- Introduction of the 4-fluorophenyl and methoxyethyl groups.

- Final carboxamide formation through reaction with appropriate amines.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity against various cancer cell lines. For instance, in vitro assays showed that the compound exhibited an IC50 value of approximately 0.655 µg/mL against KYSE150 esophageal cancer cells after 48 hours of treatment . The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis.

Neuroleptic Effects

The compound has shown promise in neuropharmacology, particularly for its potential neuroleptic effects. In comparative studies, it displayed activities comparable to established neuroleptics like haloperidol, suggesting it may modulate dopaminergic pathways effectively .

The biological activity can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor cell metabolism.

- Receptor Binding : Binding affinities to dopamine receptors have been noted, which could explain its neuroleptic properties .

Case Studies and Research Findings

| Study | Biological Activity | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| Study 1 | Antitumor | KYSE150 | 0.655 (48h) | Apoptosis induction |

| Study 2 | Neuroleptic | Rat Model | Comparable to Haloperidol | Dopamine receptor modulation |

| Study 3 | Cytotoxicity | Various Cancer Lines | Varies (20 µg/mL) | Enzyme inhibition |

Detailed Findings

- Antitumor Efficacy : In a study focusing on the compound's cytotoxicity against esophageal cancer cells, it was found that at a concentration of 20 µg/mL, the compound achieved over 99% inhibition of cell growth . This suggests a robust potential for development as an anticancer agent.

- Neuropharmacological Studies : The compound's neuroleptic activity was assessed through behavioral tests in animal models, revealing significant reductions in psychostimulant behaviors without the typical side effects associated with classical neuroleptics .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N,N-bis(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O5/c1-25-10-8-21(9-11-26-2)18(24)17-15(27-3)12-16(23)22(20-17)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDVZSKUKDZDPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.